[2,3'-Bipyridin]-5'-ylmethanamine
Description
Contextualization of Substituted Bipyridine Derivatives in Contemporary Chemical Sciences
Substituted bipyridine derivatives are a cornerstone of modern chemical research, valued for their versatile roles as ligands, precursors, and functional units. These compounds, characterized by two interconnected pyridine (B92270) rings, are integral to numerous applications, including the formation of transition-metal catalysts, photosensitizers, and components for supramolecular structures. rsc.org The 2,2'-bipyridine (B1663995) isomer is particularly well-studied, forming stable chelate complexes with a wide array of metal ions that are foundational to fields like photoredox catalysis. evitachem.comresearchgate.netmdpi.com
The utility of bipyridines stems from their robust redox stability and the relative ease with which their structures can be functionalized. evitachem.com This allows chemists to systematically tune their electronic and steric properties to achieve specific outcomes. Beyond the common 2,2'-isomer, unsymmetrically linked bipyridines, such as 2,3'- and 2,4'-bipyridines, are gaining attention as they provide different coordination geometries and electronic environments, opening pathways to new types of metal complexes and materials. bldpharm.com These derivatives are not only vital in catalysis and materials science but are also found in biologically active molecules, highlighting their broad significance. bldpharm.com The development of efficient synthetic methods remains a key research focus, as the strong coordination of bipyridine products to metal catalysts can sometimes impede the reaction, necessitating innovative synthetic strategies. rsc.org
Unique Molecular Architecture and Synthetic Accessibility of [2,3'-Bipyridin]-5'-ylmethanamine
The molecular architecture of this compound is notable for two key features: the unsymmetrical 2,3'-linkage of its pyridine rings and the presence of a methanamine (-CH2NH2) substituent. Unlike the coplanar arrangement often favored by 2,2'-bipyridines upon chelation, the 2,3'-isomer provides a distinct spatial arrangement and electronic profile for metal coordination. The aminomethyl group at the 5'-position introduces a reactive functional handle, which is a primary site for further chemical modification, allowing the bipyridine core to be integrated into larger, more complex molecular systems. google.com
The synthesis of asymmetrically substituted bipyridines has historically been a challenge. However, modern synthetic methodologies have made compounds like this compound readily accessible. bldpharm.com Transition-metal-catalyzed cross-coupling reactions are a primary route. More recent advances, such as palladium-catalyzed direct C-H arylation of pyridine N-oxides, offer a more streamlined approach to creating unsymmetrical bipyridines from simple precursors. bldpharm.com A plausible synthetic pathway to this compound could involve the coupling of a 2-halopyridine with a suitable 3-pyridyl partner bearing a nitrile (-CN) group at the 5-position, followed by the chemical reduction of the nitrile to the desired methanamine. The commercial availability of this compound underscores its synthetic feasibility. bldpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 543713-58-2 | bldpharm.com |
| Molecular Formula | C11H11N3 | bldpharm.com |
| Molecular Weight | 185.23 g/mol | bldpharm.com |
| SMILES Code | NCC1=CN=CC(C2=NC=CC=C2)=C1 | bldpharm.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Table 2: Overview of Modern Synthetic Routes to Substituted Bipyridines
| Synthetic Method | Description | Key Advantages |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Negishi, and Stille couplings that form a C-C bond between two pyridine-derived precursors. | High flexibility and applicability to a wide range of substituted derivatives. |
| Direct C-H Arylation | Palladium-catalyzed coupling of pyridine N-oxides with halopyridines, activating a C-H bond directly. bldpharm.com | Reduces the number of synthetic steps by avoiding pre-functionalization of one of the pyridine rings. bldpharm.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide, trimethylammonium) from a bipyridine ring by a nucleophile. google.com | Proceeds under mild conditions and allows for late-stage functionalization to introduce C-O, C-S, and other bonds. google.com |
| Flow Chemistry Synthesis | Utilization of microreactors to synthesize derivatives that may be inaccessible via traditional batch methods due to instability or dynamic equilibria. nih.gov | Enables precise control over reaction conditions and can improve yields and safety for certain derivatives. nih.gov |
Scope and Academic Research Objectives within the Chemical Literature
The primary academic research objective for a molecule like this compound is its use as a bespoke building block or ligand for creating functional chemical systems. The unique combination of an unsymmetrical coordination pocket and a reactive side chain makes it a target for several areas of investigation.
One major focus is the synthesis of novel coordination complexes. Researchers aim to explore how the distinct geometry of the 2,3'-bipyridine (B14897) core influences the photophysical and catalytic properties of metal centers, such as ruthenium(II) or nickel(II). rsc.orgresearchgate.net The goal is to fine-tune properties like absorption and emission wavelengths or redox potentials for applications in light-emitting devices, sensors, or new catalytic transformations. rsc.orgresearchgate.net
Another significant research avenue is in materials science. The amine functionality provides a convenient point of attachment for polymerization or for grafting the molecule onto surfaces. This allows for the creation of functional polymers or porous networks with bipyridine units embedded within the structure, which could be investigated for applications such as gas capture and storage, leveraging the polarity of the bipyridine moiety. mdpi.com
Finally, the compound serves as a versatile scaffold for building more elaborate molecules. The amine can be readily derivatized to link the bipyridine unit to other chemical entities, enabling the construction of complex supramolecular architectures or polyfunctional ligands for advanced catalysis. nih.govmdpi.com The overarching goal is to understand the structure-property relationships that arise from this specific molecular design and to harness them for the development of new technologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-pyridin-2-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-9-5-10(8-13-7-9)11-3-1-2-4-14-11/h1-5,7-8H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGOAEFVZNDKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736781 | |
| Record name | 1-([2,3'-Bipyridin]-5'-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-58-2 | |
| Record name | 1-([2,3'-Bipyridin]-5'-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Insights for 2,3 Bipyridin 5 Ylmethanamine
Strategic Retrosynthetic Approaches to the [2,3'-Bipyridin]-5'-ylmethanamine Coreacs.orgacs.org
A logical retrosynthetic analysis of this compound involves two primary disconnections. The most crucial disconnection is the C(2)-C(3') bond forming the bipyridine linkage. This suggests two pyridine-based building blocks, such as a 2-halopyridine and a 3-pyridyl organometallic reagent (or vice versa), which can be joined via a cross-coupling reaction.
A second disconnection focuses on the aminomethyl group. This C-N bond can be traced back to a more stable precursor, such as a nitrile, aldehyde, or carboxylic acid at the 5'-position of the bipyridine core. This leads to key intermediates like 5'-cyano-[2,3'-bipyridine] or 5'-formyl-[2,3'-bipyridine]. These precursors simplify the synthesis to two main stages: first, the construction of a functionalized 2,3'-bipyridine (B14897), and second, the conversion of the functional group into the desired aminomethyl substituent.
Modern Synthetic Routes for Bipyridine Scaffolds and Amine Functionalizationacs.orgacs.orgmdpi.comacs.orgacs.orgfigshare.com
The synthesis of bipyridine derivatives has evolved significantly, moving beyond classical, often harsh methods to more efficient and selective catalytic processes. mdpi.comnih.gov These modern routes are essential for preparing the asymmetrically substituted core of the target molecule.
Metal-catalyzed cross-coupling reactions are the cornerstone of modern bipyridine synthesis, offering a versatile and modular approach. mdpi.com Key strategies include:
Suzuki Coupling: This palladium-catalyzed reaction between a pyridylboronic acid and a halopyridine is widely used for its functional group tolerance and the relative stability of the boronic acid reagents. mdpi.comthieme-connect.com For the target molecule, this could involve coupling 2-bromopyridine (B144113) with 5-(aminomethyl)pyridine-3-boronic acid or, more practically, coupling a protected or precursor version like 2-pyridylboronic acid with a 3-bromo-5-cyanopyridine.
Stille Coupling: This method uses organotin reagents (e.g., 2-(trimethylstannyl)pyridine) coupled with halopyridines. mdpi.comnih.govnih.gov While effective, the high toxicity of organotin compounds is a significant drawback. mdpi.com
Negishi Coupling: Involving organozinc reagents, Negishi coupling is known for its high reactivity and selectivity. mdpi.comacs.org A Pd-catalyzed reaction between a pyridylzinc halide and a halopyridine can efficiently form the C-C bond. mdpi.com
Homocoupling Reactions: Symmetrical bipyridines can be formed via Ullmann coupling (copper-mediated) or Wurtz-type reactions (using sodium metal). mdpi.comnih.gov While not directly applicable to the asymmetrical 2,3'-bipyridine core, these methods are fundamental in pyridine (B92270) chemistry. Nickel-catalyzed reductive homocoupling of 2-halopyridines is particularly effective for 2,2'-bipyridines. mdpi.com
Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Catalyst/Metal | Pyridyl Reagent 1 | Pyridyl Reagent 2 | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Suzuki | Palladium | Pyridylboronic Acid/Ester | Halopyridine | High functional group tolerance, stable reagents. | Boronic acids can be unstable. | mdpi.comthieme-connect.com |
| Stille | Palladium | Organostannane (e.g., Pyridyl-SnR3) | Halopyridine | Effective and versatile. | High toxicity of tin reagents. | mdpi.comnih.govnih.gov |
| Negishi | Palladium or Nickel | Organozinc (e.g., Pyridyl-ZnX) | Halopyridine | High reactivity and selectivity. | Moisture-sensitive organozinc reagents. | mdpi.comacs.org |
Beyond traditional cross-coupling, other innovative methods have emerged:
Electrochemical Synthesis: Electrochemical methods can drive the coupling of pyridine derivatives, often under mild conditions. mdpi.comresearchgate.net For instance, the electrochemical reduction of di-aryl urea (B33335) intermediates can promote C-C bond formation, offering a complementary approach to metal-catalyzed reactions. mdpi.com
Cycloaddition Reactions: Regioselective [4+2] cycloadditions (Diels-Alder type reactions) provide a powerful route to substituted pyridines and bipyridines. acs.orgacs.org A common strategy involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine, with an alkyne. This pathway allows for the construction of highly functionalized pyridine rings in a single step. acs.orgacs.orgfigshare.com
Once the bipyridine scaffold is assembled with a suitable functional handle at the 5'-position, the aminomethyl group can be introduced. A common and effective strategy involves the following sequence:
Synthesis of a Nitrile Precursor: A 5'-bromo-[2,3'-bipyridine] intermediate can be synthesized via cross-coupling. The bromo group is then converted to a nitrile (–CN) through a cyanation reaction, typically using zinc cyanide or copper(I) cyanide with a palladium catalyst.
Reduction of the Nitrile: The resulting 5'-cyano-[2,3'-bipyridine] can be reduced to the primary amine, this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or sodium borohydride (B1222165) in the presence of a cobalt catalyst.
An alternative route involves creating a 5'-carboxylic acid or 5'-aldehyde on the bipyridine core. acs.org The carboxylic acid can be converted to an amide, followed by reduction to the amine. The aldehyde can undergo reductive amination with ammonia (B1221849) or a protected amine equivalent to yield the target compound.
Mechanistic Elucidation of Formation Pathways and Regioselectivityacs.orgacs.org
Understanding the reaction mechanisms is crucial for controlling the synthesis, particularly the regioselectivity required for the 2,3'-bipyridine isomer.
Cross-Coupling Mechanism: The catalytic cycle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) generally proceeds through three elementary steps:
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine to form a Pd(II) complex.
Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid, stannane, or zinc compound) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two pyridine rings on the palladium center couple, forming the bipyridine C-C bond and regenerating the Pd(0) catalyst. acs.org
Regioselectivity: Achieving the correct 2,3'- connectivity depends on the starting materials. Using a 2-halopyridine and a pyridine-3-organometallic (or vice versa) directs the coupling to the desired positions. In other synthetic approaches like C-H activation, regioselectivity is governed by the directing ability of existing substituents or by the inherent reactivity of specific C-H bonds. acs.org For cycloaddition reactions, regioselectivity between possible isomers is often controlled by stabilizing π-π interactions in the transition state. acs.orgacs.org
Synthetic Optimization and Scalability Considerations for Research Applicationsacs.orgacs.orgacs.org
Transitioning a synthetic route from a small-scale discovery to a larger, more practical scale for research applications presents several challenges.
Catalyst Efficiency: A major issue in bipyridine synthesis is that the bipyridine product can act as a ligand and coordinate to the metal catalyst, leading to catalyst inhibition and reduced yields. mdpi.com Optimization may involve using higher catalyst loadings, choosing ligands that are less easily displaced, or employing heterogeneous catalysts that can be more easily separated from the product.
Reaction Conditions: High temperatures are often required for coupling reactions involving pyridines, but this can lead to side reactions. mdpi.com Optimizing temperature, solvent, and reaction time is critical. The use of milder, more efficient methods, such as those employing trimethylammonium salts as leaving groups for nucleophilic aromatic substitution, can be advantageous for scalability as they often proceed under gentle conditions. acs.orgnih.gov
Purification: The purification of bipyridine derivatives can be challenging due to their coordinating properties. Chromatographic separation is common but can be difficult to scale. Crystallization or distillation, where possible, are preferred for larger quantities.
Scalable Intermediates: For larger-scale synthesis, the availability and cost of starting materials are key. Developing a robust and scalable synthesis for key intermediates, such as 5,5'-dibromo-2,2'-bipyridine, has been a focus of research to enable the production of more complex ligands and materials. nih.gov
Coordination Chemistry of 2,3 Bipyridin 5 Ylmethanamine: Ligand Design and Metal Complexation
Ligand Architecture and Diverse Coordination Modes of [2,3'-Bipyridin]-5'-ylmethanamine
The arrangement of nitrogen donors in this compound, which includes two pyridine (B92270) nitrogen atoms in a 2,3' relationship and an aminomethyl group, dictates its potential as a versatile ligand. This architecture allows for various coordination modes, from simple monodentate binding to more complex chelation.
The denticity of this compound is flexible, depending on the metal center, reaction conditions, and the steric and electronic environment. The ligand possesses three potential donor sites: the nitrogen atom of the pyridine ring at the 2-position, the nitrogen of the pyridine ring at the 3'-position, and the nitrogen of the appended 5'-aminomethyl group.
The connectivity of the two pyridine rings is crucial. Unlike the 2,2'-bipyridine (B1663995) isomer, which is ideally pre-organized for forming a stable five-membered chelate ring with a metal ion, the 2,3'-isomer presents a more complex scenario. The nitrogen atoms in the 2,3'-bipyridine (B14897) core are not optimally positioned for strong bidentate chelation. However, for derivatives, it has been noted that the 2,3'-bipyridine scaffold can adopt a distinct dihedral angle that allows for adaptive geometry upon metal binding, enabling the formation of stable, albeit potentially strained, chelate rings. This suggests that the two pyridine nitrogens can act as a bidentate chelating pair.
Furthermore, the presence of the flexible aminomethyl group at the 5'-position introduces the possibility of tridentate (N,N',N'') coordination. The ligand could potentially wrap around a metal center, utilizing both pyridine nitrogens and the amine nitrogen. Alternatively, it could act as a bridging ligand between two metal centers, with the 2-pyridyl nitrogen binding to one metal and the 3'-pyridyl and/or aminomethyl nitrogen binding to a second. In some related structures, such as complexes of 5,5'-diamino-2,2'-bipyridine, the amino functionality was found not to be involved in metal coordination, with binding occurring exclusively through the bipyridine nitrogens. Whether the more flexible and basic aminomethyl group in this compound participates in coordination is a key question that would require specific structural studies.
Steric and electronic factors inherent to the this compound structure significantly influence its interaction with metal ions.
Electronic Effects: The bipyridine system is electron-deficient, making it a good π-acceptor, which is a hallmark of ligands like 2,2'-bipyridine that form stable complexes with electron-rich transition metals. wikipedia.org The aminomethyl group (-CH₂NH₂) appended to the pyridine ring at the 5'-position acts as an electron-donating group through an inductive effect. This donation of electron density to the pyridine ring system can increase the basicity (and thus the σ-donor capacity) of the pyridine nitrogen atoms, potentially enhancing the strength of the metal-ligand bond compared to an unsubstituted 2,3'-bipyridine. This electronic modification can influence the redox properties of the resulting metal complexes.
Steric Influences: The free rotation around the C2-C3' bond allows the two pyridine rings to adopt various dihedral angles, providing conformational flexibility. This "adaptive geometry" can be advantageous, allowing the ligand to accommodate the preferred coordination geometry of different metal ions. nih.gov The aminomethyl side chain is also flexible and can position itself to either participate in coordination or orient itself away from the metal center to minimize steric hindrance. Compared to substituents placed at positions closer to the coordinating nitrogens (like the 6 or 6' positions in 2,2'-bipyridine), the 5'-aminomethyl group is relatively remote from the primary chelation site, imposing less steric clash and allowing for the formation of complexes like homoleptic tris-bipyridyl species. wikipedia.org
Synthesis and Characterization of Homoleptic and Heteroleptic Metal Complexes
The synthesis of metal complexes with this compound is expected to follow standard procedures established for other bipyridine ligands. This typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as water, ethanol, or acetonitrile. lasalle.edu The formation of both homoleptic complexes, containing only this compound ligands, and heteroleptic complexes, containing a mix of ligands, is conceivable.
Drawing parallels from the extensive chemistry of 2,2'-bipyridine and its derivatives, this compound is anticipated to form stable complexes with a wide array of d-block transition metals.
Ruthenium: Ruthenium(II) polypyridyl complexes are renowned for their rich photochemical and electrochemical properties. researchgate.netrsc.org It is highly probable that this compound can form octahedral complexes such as [Ru(L)₃]²⁺ or mixed-ligand species like [Ru(bpy)₂(L)]²⁺ (where L is this compound and bpy is 2,2'-bipyridine). Synthesis often involves reacting the ligand with a Ru(II) precursor like RuCl₃ in a high-boiling alcohol. lasalle.edu
Palladium and Platinum: These metals are known to form square planar complexes with bipyridine ligands. wikipedia.org this compound could form complexes of the type [M(L)Cl₂] or [M(L)₂]²⁺ (M = Pd, Pt). Such complexes are often synthesized from precursors like K₂[PdCl₄] or K₂[PtCl₄]. psu.edu
Iron, Cobalt, and Nickel: First-row transition metals readily form complexes with bipyridine ligands, often with octahedral geometry, such as the classic [Fe(bpy)₃]²⁺ ion. wikipedia.org The synthesis of Fe(II), Co(II), and Ni(II) complexes with this compound would likely involve mixing the ligand with the corresponding metal(II) chloride or acetate (B1210297) salt in an alcoholic solution. nih.govresearchgate.net
Copper: Copper(I) and Copper(II) both form a variety of complexes with bipyridines. Cu(II) complexes are often five- or six-coordinate, while Cu(I) typically prefers a tetrahedral geometry. durham.ac.ukrsc.org
While less common than transition metal complexes, interactions with main group metals and f-block elements are also possible.
Main Group Metals: Some main group elements can form complexes with bipyridine ligands. For instance, neutral tris(bipy) complexes have been reported for Al(III) under reducing conditions. wikipedia.org However, dedicated studies on the complexation of this compound with main group metals are scarce.
Lanthanides/Actinides: Bipyridine ligands are frequently used as ancillary ligands in lanthanide chemistry. nih.govnih.gov They are often incorporated into complexes containing other primary ligands, such as β-diketonates, to complete the coordination sphere of the large lanthanide ion, which typically exhibits high coordination numbers (8, 9, or 10). nih.govacs.orgacs.org It is plausible that this compound could form complexes such as [Ln(diketonate)₃(L)], where it acts as a neutral bidentate donor. nih.gov The complexation properties are influenced by the contraction of the ionic radius across the lanthanide series. rsc.org
Advanced Spectroscopic and Crystallographic Probes of Metal-Ligand Interactions
A comprehensive understanding of the structure and bonding in metal complexes of this compound requires a combination of spectroscopic and crystallographic techniques. While specific data for this ligand is limited, the expected outcomes can be inferred from studies on analogous systems. rsc.orgtandfonline.comijcrcps.comnih.gov
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a metal complex. researchgate.netacs.org It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions like hydrogen bonding involving the amine group. For a complex of this compound, X-ray crystallography would unambiguously determine the ligand's coordination mode (bidentate, tridentate, or bridging) and the exact conformation of the bipyridine and aminomethyl groups.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is expected to cause shifts in the vibrational frequencies of the pyridine rings (C=C and C=N stretching modes, typically in the 1400-1600 cm⁻¹ region) and the N-H bonds of the amine group. These shifts provide direct evidence of metal-ligand bond formation.
UV-Visible (UV-Vis) Spectroscopy: Bipyridine complexes, particularly those of d⁶ metals like Ru(II) and Fe(II), are known for their intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum. wikipedia.orgacs.org The energy of these bands is sensitive to the electronic properties of the ligand and the metal, providing insight into the HOMO-LUMO gap of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the ligand's protons and carbons will change significantly compared to the free ligand, providing information about the electronic environment and symmetry of the complex in solution.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the mass of the complex ion and thus its composition and stoichiometry. ijcrcps.com
The table below summarizes the expected analytical data for a hypothetical transition metal complex of this compound.
| Technique | Expected Observation for a Metal Complex | Information Gained |
| X-ray Diffraction | Precise atomic coordinates | Definitive 3D structure, bond lengths/angles, coordination geometry, intermolecular packing |
| IR Spectroscopy | Shift in pyridine ring vibrations (1400-1600 cm⁻¹); Shift in N-H stretch (~3300 cm⁻¹) | Evidence of coordination through pyridine and/or amine nitrogen atoms |
| UV-Vis Spectroscopy | Intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible range | Electronic structure, HOMO-LUMO gap |
| ¹H NMR Spectroscopy | Downfield or upfield shifts of aromatic and methylene (B1212753) proton signals | Confirmation of complexation in solution, symmetry of the complex |
| ESI-Mass Spectrometry | Peak corresponding to the [M(L)n]⁺ or [M(L)n - counterion]⁺ ion | Confirmation of molecular weight and stoichiometry |
High-Resolution NMR and Mass Spectrometry for Structural Confirmation
The definitive confirmation of the structure of metal complexes derived from this compound relies heavily on high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide complementary information crucial for unambiguous characterization.
High-Resolution NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular framework of these coordination compounds. Upon complexation with a metal ion, the chemical shifts of the ligand's protons and carbons are altered in a predictable manner. The protons on the pyridine rings, for instance, typically experience downfield shifts due to the deshielding effect of the metal center. The magnitude of these shifts can provide insights into the coordination environment and the strength of the metal-ligand bond. For paramagnetic complexes, NMR spectra can be more complex, with significantly broadened and shifted signals, but this can also yield valuable information about the electronic structure and magnetic properties of the complex. Advanced techniques like variable-temperature NMR are employed to probe dynamic effects, such as conformational changes or fluxional processes in solution .
Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI-MS), is indispensable for confirming the molecular weight and composition of the metal complexes . ESI-MS allows the intact complex, often a charged species, to be transferred from solution to the gas phase. The resulting mass-to-charge ratio (m/z) provides a precise molecular weight, confirming the stoichiometry of the metal and ligands. The isotopic pattern of the molecular ion peak is also a key diagnostic tool, as it must match the theoretical pattern based on the natural abundance of the isotopes of the elements present, especially the metal ion.
Table 1: Spectroscopic Techniques for Structural Confirmation
| Technique | Information Obtained | Typical Application for this compound Complexes |
|---|---|---|
| ¹H NMR | Proton environment, ligand coordination shifts, coupling constants. | Confirming ligand binding and assessing purity. |
| ¹³C NMR | Carbon skeleton, changes in electronic environment upon coordination. | Supporting structural assignment. |
| HRMS (ESI) | Precise molecular weight, elemental composition, stoichiometry. | Confirming the M:L ratio and overall formula of the complex. |
| Variable-Temp NMR | Information on dynamic processes like conformational changes. | Investigating ligand fluxionality or restricted rotation. |
Single-Crystal X-ray Diffraction for Precise Coordination Geometry
While NMR and MS confirm the connectivity and composition of a complex, single-crystal X-ray diffraction (SC-XRD) provides the ultimate, unambiguous determination of its three-dimensional structure at atomic resolution rigaku.com. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern rigaku.com. The data allows for the calculation of the electron density map of the crystal, from which the precise positions of all atoms in the molecule can be determined.
For coordination compounds of this compound, SC-XRD analysis reveals critical details, including:
Coordination Number and Geometry: It confirms the number of ligands bound to the metal center and describes the precise coordination polyhedron (e.g., octahedral, tetrahedral, square planar) researchgate.netresearchgate.net.
Bond Lengths and Angles: It provides exact measurements of the distances between the metal and the coordinating nitrogen atoms and the angles between these bonds. These parameters are fundamental to understanding the nature and strength of the coordination bonds researchgate.netnih.gov.
Conformation: The analysis reveals the solid-state conformation of the coordinated ligand, for example, the dihedral angle between the two pyridine rings.
Intermolecular Interactions: It maps out hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing and can influence the material's bulk properties.
For instance, in related bipyridine complexes, SC-XRD has been used to characterize geometries ranging from distorted pentagonal bipyramids to various polymeric frameworks, highlighting the structural diversity achievable researchgate.netresearchgate.net.
UV-Vis and Electrochemical Spectroscopies for Electronic Structure
The electronic properties of metal complexes containing this compound are investigated using a combination of UV-Visible (UV-Vis) absorption spectroscopy and electrochemical methods like cyclic voltammetry.
UV-Vis Spectroscopy: The UV-Vis spectrum of a coordination complex is dominated by electronic transitions. For complexes of this compound, these transitions typically fall into three categories:
Intra-ligand (IL) transitions: These are π → π* transitions occurring within the bipyridine ligand itself, usually found in the UV region. They are similar to those of the free ligand but may be slightly shifted upon coordination nist.gov.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to an empty π* orbital of the bipyridine ligand. These transitions are often found in the visible region and are responsible for the intense colors of many transition metal complexes, such as the well-known [Ru(bipy)₃]²⁺ rsc.org.
The energy and intensity of these bands provide direct insight into the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO) researchgate.net.
Electrochemistry: Cyclic voltammetry (CV) is used to probe the redox activity of the metal complexes. By scanning the potential applied to a solution of the complex, one can induce and observe oxidation and reduction events. For a complex of this compound, CV can reveal the potentials at which the metal center changes its oxidation state (e.g., M²⁺/M³⁺) or at which the ligand accepts or donates electrons. Combining electrochemistry with spectroscopy (spectroelectrochemistry) allows for the generation of a species in a specific redox state (e.g., one-electron reduced) and the simultaneous measurement of its absorption spectrum, providing a complete picture of the electronic structure across multiple oxidation states rsc.org.
Dynamic Processes and Reactivity in Coordination Compounds Involving this compound
Coordination compounds are not static entities; they often participate in dynamic processes in solution, such as the exchange of ligands or conformational rearrangements. Understanding these dynamics is key to predicting their reactivity and stability.
Ligand Exchange Kinetics and Thermodynamics
Ligand exchange is a fundamental reaction in coordination chemistry where a coordinated ligand is replaced by another from the surrounding solution. The kinetics of these reactions—how fast they proceed—and their thermodynamics—the position of the equilibrium—are critical for applications in catalysis and sensing.
The mechanism of ligand exchange for complexes involving bidentate ligands like this compound can be complex. It often proceeds through a dissociative (D) or interchange (I) mechanism. In a dissociative pathway, a coordination site is first vacated by the partial or complete dissociation of a ligand, followed by the attack of the incoming ligand. Studies on similar nickel(II) complexes with 2,2'-bipyridine have shown that the reaction rate can be influenced by factors such as pH, with protonation assisting in the dissociation of the leaving ligand jsr.orgjsr.org.
The rate constants and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined by monitoring the reaction over time at different temperatures nih.gov. A large, positive entropy of activation is often indicative of a dissociative mechanism, as the transition state is more disordered than the reactants nih.gov.
Table 2: Kinetic Data for a Representative Ligand Exchange Reaction This table shows data for the ligand exchange reaction between NiNTA⁻ and 2,2'-bipyridine (bipy), which serves as a model for understanding the potential behavior of this compound complexes. jsr.orgjsr.org
| Pathway | Rate Law | Rate Constant | Conditions |
|---|---|---|---|
| Hydrogen Ion Unassisted | k₀[NiNTA⁻][bipy] | 0.671 M⁻¹s⁻¹ | 25.0 °C, I = 0.10 M |
| Hydrogen Ion Assisted | kH[NiNTA⁻][bipy][H⁺] | 9.45 x 10⁴ M⁻²s⁻¹ |
Data from a study on NiNTA⁻ and 2,2'-bipyridine, analogous to potential reactions involving this compound. jsr.orgjsr.org
Conformational Dynamics of Coordinated Ligands
The this compound ligand possesses conformational flexibility. The primary source of this is the rotation around the C2-C3' single bond connecting the two pyridine rings. In the free ligand, this rotation is rapid, but upon chelation to a metal center, the ligand is typically locked into a syn-periplanar (or cisoid) conformation to allow both nitrogen atoms to bind.
However, even in the coordinated state, dynamic processes can occur. For example, in some complexes, a rapid "flipping" of the pyridine rings or restricted rotation might be possible. Furthermore, the aminomethyl group (-CH₂NH₂) at the 5'-position has its own rotational freedom. These conformational dynamics can be studied using dynamic NMR (D-NMR) techniques, such as variable-temperature NMR . By analyzing how the NMR spectrum changes with temperature (e.g., broadening and coalescence of peaks), one can calculate the energy barriers for these conformational interchanges, providing insight into the flexibility and stability of the coordination complex nih.gov.
Catalytic Applications and Mechanistic Aspects of 2,3 Bipyridin 5 Ylmethanamine Derived Systems
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The [2,3'-Bipyridin]-5'-ylmethanamine ligand offers a distinct coordination environment compared to its more symmetrical isomers. The nitrogen atoms on the two pyridine (B92270) rings, along with the amine nitrogen, can coordinate to a metal center in various modes, leading to the formation of stable and reactive catalysts. The inherent asymmetry of the 2,3'-bipyridine (B14897) core can be a crucial feature in influencing the stereochemical outcome of catalytic reactions.
The presence of the aminomethyl group is a key structural feature. This group can act as a hemilabile ligand, where one of the coordination sites can reversibly bind and unbind to the metal center, creating a vacant site for substrate activation. Furthermore, the primary amine provides a convenient handle for modification, allowing for the attachment of chiral auxiliaries or for immobilization onto solid supports, thereby bridging the gap between homogeneous and heterogeneous catalysis.
Asymmetric Catalysis and Enantioselective Transformations
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. While direct applications of unmodified this compound in asymmetric catalysis are not extensively documented, its structure is a promising platform for the synthesis of chiral ligands. The aminomethyl group can be readily derivatized with chiral entities, such as chiral acids, alcohols, or amines, to create a chiral environment around the metal center.
For instance, the acylation of the amine with a chiral carboxylic acid would introduce a stereocenter and bulky groups that can effectively control the approach of substrates to the catalytic site. The resulting chiral ligand could then be complexed with various transition metals, such as rhodium, iridium, or palladium, to catalyze a range of enantioselective transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The rigidity of the bipyridine backbone combined with the flexibility of the chiral sidearm can lead to high levels of enantioselectivity.
C-H Activation and Functionalization Catalysis
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to complex molecules. Bipyridine-ligated metal complexes, particularly those of palladium, rhodium, and iridium, have been shown to be effective catalysts for C-H activation. The this compound ligand can play a significant role in this area.
The bipyridine moiety can direct the metal catalyst to a specific C-H bond in a substrate through a coordinating directing group. The electronic properties of the ligand, which can be tuned by substituents on the pyridine rings, influence the reactivity of the metal center and the efficiency of the C-H activation step. The aminomethyl group can also participate in the catalytic cycle, potentially acting as an internal base to facilitate the deprotonation of the C-H bond.
Hydrogenation, Dehydrogenation, and Other Redox Catalysis
Catalytic hydrogenation and dehydrogenation are fundamental redox processes with broad applications, from the synthesis of saturated compounds to the development of hydrogen storage technologies. Iridium and ruthenium complexes bearing bipyridine-based ligands are well-known for their activity in these reactions. The this compound ligand can be employed to create robust catalysts for such transformations.
In hydrogenation reactions, the ligand stabilizes the metal center in various oxidation states throughout the catalytic cycle. The electronic and steric properties of the ligand influence the rate and selectivity of the reaction. For dehydrogenation, particularly acceptorless dehydrogenation, the ligand framework must be able to facilitate the removal of hydrogen from a substrate and the subsequent release of H2 gas. The potential for the aminomethyl group to participate in a cooperative metal-ligand mechanism, where the amine and the metal center work in concert to activate the substrate, is a promising avenue for the development of highly efficient catalysts.
Catalyst Design Principles Incorporating this compound
The rational design of catalysts is crucial for achieving high activity, selectivity, and stability. The modular nature of the this compound scaffold allows for systematic modifications to fine-tune its properties for specific catalytic applications.
Tuning Electronic and Steric Parameters of the Ligand
The catalytic performance of a metal complex is intimately linked to the electronic and steric properties of its ligands. For this compound, these parameters can be readily adjusted.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the pyridine rings can modulate the electron density at the metal center. For example, an electron-donating group would increase the electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle. Conversely, an electron-withdrawing group can make the metal center more electrophilic, enhancing its Lewis acidity and its ability to activate substrates.
Steric Effects: The steric bulk of the ligand can be controlled by introducing substituents on the pyridine rings or by modifying the aminomethyl group. Increased steric hindrance can influence the coordination geometry around the metal, create specific pockets for substrate binding, and control the selectivity of the reaction, particularly in asymmetric catalysis where it can dictate the enantiomeric excess of the product.
| Modification Strategy | Targeted Parameter | Potential Catalytic Impact |
| Substitution on Pyridine Rings (e.g., alkyl, alkoxy, halo groups) | Electronic & Steric | Modulates catalyst reactivity and selectivity. |
| Derivatization of the Aminomethyl Group (e.g., acylation, alkylation) | Steric & Functional | Introduces chirality, alters solubility, enables immobilization. |
Immobilization Strategies for Heterogeneous Catalysis
While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts onto solid supports combines the advantages of homogeneous catalysis with the ease of separation and recyclability of heterogeneous catalysts. The aminomethyl group of this compound provides a versatile anchor for immobilization.
Several strategies can be employed for immobilization:
Covalent Bonding: The amine can be reacted with functional groups on the surface of a solid support, such as silica, alumina, or polymers. For example, it can form an amide bond with a carboxylic acid-functionalized support or an amine linkage with a halogenated polymer.
Ionic Interactions: The amine can be protonated to form an ammonium (B1175870) salt, which can then be ionically bound to a support with anionic functionalities.
Coordination to a Supported Metal: The ligand can be coordinated to a metal ion that is already part of a solid support, such as a metal-organic framework (MOF).
The choice of immobilization strategy depends on the specific catalytic application and the desired properties of the heterogeneous catalyst, such as its stability, porosity, and catalytic activity.
| Support Material | Immobilization Linkage | Advantages |
| Silica (SiO2) | Covalent (e.g., amide, urea) | High surface area, thermal stability. |
| Organic Polymers (e.g., Polystyrene) | Covalent or Ionic | Tunable properties, can swell in organic solvents. |
| Metal-Organic Frameworks (MOFs) | Coordinative or Covalent | High porosity, well-defined active sites. |
Reaction Mechanism Investigations in Catalytic Cycles
Understanding the intricate steps of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For catalytic systems derived from this compound, a combination of spectroscopic monitoring and kinetic studies is employed to elucidate the reaction pathways and identify key intermediates.
Spectroscopic Monitoring of Reaction Intermediates
The identification and characterization of transient species in a catalytic cycle are crucial for confirming proposed mechanisms. For metal complexes incorporating bipyridine-type ligands, several spectroscopic techniques are invaluable. While specific studies on this compound are not extensively documented in the public domain, the methodologies applied to analogous bipyridine complexes provide a clear framework for investigation.
In the study of platinum(II) complexes with related dithiohydantoin ligands, a combination of FAB(+)-MS, XPS, and IR spectroscopy was used to determine the structure of the resulting complexes. bas.bg For instance, ¹H NMR spectroscopy is a powerful tool for identifying the binding modes of 2,2'-bipyridine (B1663995) ligands in square-planar d⁸ metal ion complexes, with characteristic shifts in the H5 and H6 proton resonances providing insight into the coordination environment. capes.gov.br
In a hypothetical catalytic cycle involving a this compound-metal complex, one could anticipate the use of in-situ spectroscopic techniques to monitor the reaction progress. For example, changes in the UV-Vis absorption spectrum can indicate the formation and consumption of colored intermediates. chemrxiv.org Similarly, IR spectroscopy can track changes in the vibrational frequencies of bonds involved in the reaction, such as the C=O stretch in a carbonylation reaction or the N-H vibrations of the aminomethyl group if it participates in the catalytic cycle.
Table 1: Spectroscopic Techniques for Monitoring Intermediates in Bipyridine-Based Catalysis
| Spectroscopic Technique | Information Gained | Example Application for Analogous Systems |
| ¹H and ¹³C NMR | Elucidation of ligand binding modes and structural changes in the catalyst. | Assigning binding situations of 2,2'-bipyridine ligands in multinuclear complexes. capes.gov.br |
| UV-Vis Spectroscopy | Monitoring the concentration of colored metal complexes and intermediates. | Following the decrease in absorbance of a reactant to determine reaction rates. chemrxiv.org |
| Infrared (IR) Spectroscopy | Identifying functional groups and their changes during the reaction. | Observing changes in vibrational frequencies of ligands upon coordination. bas.bg |
| Mass Spectrometry (MS) | Identification of the mass of intermediates and products. | Confirming the composition of metal-ligand complexes. bas.bg |
| X-ray Photoelectron Spectroscopy (XPS) | Determining the oxidation state of the metal center. | Characterizing the electronic environment of platinum in dithiohydantoin complexes. bas.bg |
This table is illustrative and based on techniques applied to analogous bipyridine systems due to the lack of specific data for this compound.
Kinetic Studies and Reaction Order Determination
For a catalytic process utilizing a derivative of this compound, a typical kinetic study would involve systematically varying the concentration of the substrate, the catalyst, and any other reagents while monitoring the reaction rate. For example, in the transesterification of β-keto esters catalyzed by a manganese-bipyridine complex supported on modified montmorillonite (B579905) K10, it was found that catalyst loading had the most significant impact on the product yield. nih.gov
The determination of the apparent rate constant (k_obs) can often be achieved using techniques like UV-vis stopped-flow spectrophotometry, particularly under pseudo-first-order conditions where one reactant is in large excess. chemrxiv.org By plotting the observed rate constant against the concentration of the varied species, the reaction order with respect to that component can be determined from the slope of the resulting line. Such studies on related systems have often revealed complex kinetic profiles, sometimes indicating a change in the rate-determining step under different conditions or the involvement of catalyst deactivation pathways.
Table 2: Hypothetical Kinetic Data for a Catalytic Reaction
| [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 0.1 | 0.01 | 1.2 x 10⁻⁴ |
| 0.2 | 0.01 | 2.4 x 10⁻⁴ |
| 0.1 | 0.02 | 2.4 x 10⁻⁴ |
This table presents hypothetical data to illustrate the principles of reaction order determination. The values are not from a specific study on this compound.
Computational Modeling of Catalytic Pathways
In conjunction with experimental studies, computational modeling has become an indispensable tool for investigating catalytic mechanisms at a molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into the energetics and dynamics of catalytic cycles.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT calculations are instrumental in mapping out the potential energy surface of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. The energy barriers associated with these transition states determine the feasibility of a proposed mechanistic pathway.
For bipyridine-based catalytic systems, DFT has been used to explore various aspects of their reactivity. For instance, in the study of ruthenium(II) bipyridyl complexes, DFT calculations were employed to optimize the geometries of the ground and excited states and to understand the nature of electronic transitions. researchgate.net In another example, DFT was used to investigate the mechanism of oxidative fluorination reactions, proposing a catalytic cycle based on the calculated energetics. researchgate.net
In a hypothetical catalytic reaction involving a this compound complex, DFT could be used to:
Determine the preferred coordination geometry of the ligand to the metal center.
Calculate the relative energies of potential intermediates in the catalytic cycle.
Locate the transition state structures for key elementary steps, such as oxidative addition, migratory insertion, or reductive elimination.
Evaluate the influence of the aminomethyl substituent on the electronic properties and reactivity of the catalyst.
Table 3: Illustrative DFT-Calculated Energy Profile for a Catalytic Step
| Species | Relative Energy (kcal/mol) | Description |
| Reactant Complex | 0.0 | Starting metal-ligand-substrate complex. |
| Transition State 1 | +15.2 | Energy barrier for substrate activation. |
| Intermediate 1 | -5.7 | A stable intermediate formed after substrate activation. |
| Transition State 2 | +20.5 | Rate-determining transition state for product formation. |
| Product Complex | -12.3 | Metal-ligand complex with the coordinated product. |
This table provides illustrative DFT data for a generic catalytic reaction and does not represent a specific calculation for a this compound system.
Molecular Dynamics and Reaction Pathway Prediction
While DFT provides a static picture of the energetics of a reaction, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the dynamic behavior of the catalytic system. MD simulations can reveal how the flexibility of the ligand, solvent effects, and thermal fluctuations influence the reaction pathway.
Reactive MD simulations, which combine quantum mechanical calculations with molecular dynamics, are particularly powerful for predicting reaction pathways by simulating the actual bond-breaking and bond-forming events. chemrxiv.orgchemrxiv.org This approach can uncover unexpected reaction mechanisms and provide insights into the role of the entire system, including the solvent, in the catalytic process.
For a catalytic system based on this compound, MD simulations could be used to:
Investigate the conformational flexibility of the ligand and its impact on the accessibility of the metal center.
Simulate the diffusion of substrates and products to and from the catalytic site.
Explore the stability of the catalyst over time at operating temperatures.
Predict plausible reaction pathways by observing spontaneous reactive events in the simulation.
The synergy between DFT and MD, where DFT provides the accurate potential energy surface and MD explores the dynamic evolution of the system on this surface, offers a comprehensive approach to understanding complex catalytic processes. While specific computational studies on this compound are yet to be widely reported, the application of these powerful techniques to analogous systems demonstrates their immense potential for elucidating the catalytic behavior of its derivatives.
Theoretical and Computational Chemistry of 2,3 Bipyridin 5 Ylmethanamine
Electronic Structure Elucidation via Quantum Mechanical Methods
Quantum mechanical (QM) methods are powerful tools for examining the electronic properties of molecules like [2,3'-Bipyridin]-5'-ylmethanamine from first principles. aps.orgyoutube.com Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate molecular geometries, electronic structures, and binding energies. nih.gov For larger systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost by treating the reactive core with QM and the surrounding environment with classical mechanics. cardiff.ac.uk
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For bipyridine derivatives, the HOMO and LUMO are typically distributed across the π-system of the pyridine (B92270) rings. In this compound, the introduction of the aminomethyl (-CH₂NH₂) group at the 5'-position of one pyridine ring is expected to significantly influence the FMOs. The electron-donating nature of the amino group would likely raise the energy of the HOMO and alter its distribution, concentrating electron density on the substituted ring. This, in turn, would decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity.
Computational studies on related amino-substituted bipyridines have shown that the amino group can lead to a deficiency in electron density on the pyridyl ring without the substituent. The precise nature of the FMOs can be fine-tuned by the position and nature of substituents.
Table 1: Illustrative FMO Properties of a Substituted Bipyridine Derivative (Example Data) This table presents hypothetical data to illustrate typical FMO analysis results for a molecule structurally similar to this compound, as specific data for the target compound is not available in the cited literature.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.65 | Indicator of chemical reactivity and kinetic stability |
The charge distribution within a molecule governs its electrostatic interactions, which are fundamental to its physical properties and how it interacts with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. acs.org These maps are invaluable for identifying nucleophilic and electrophilic sites. acs.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org
In this compound, the nitrogen atoms of the pyridine rings are expected to be regions of significant negative electrostatic potential due to their lone pairs of electrons, making them primary sites for protonation and metal coordination. The amino group will also contribute to the negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the aromatic rings will exhibit positive potential. ESP maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a vital role in molecular recognition and crystal packing. researchgate.net
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
For this compound, a key conformational feature is the rotation around the C-C single bond connecting the two pyridine rings. This rotation determines the relative orientation of the rings, which can exist in cis (or syn) and trans (or anti) conformations. Computational studies on 2,2'-bipyridine (B1663995) have shown that the trans-planar conformation is generally more stable in the gas phase due to minimized steric hindrance and favorable C-H···N interactions. researchgate.netresearchgate.net However, the energy barrier for rotation is relatively low, allowing for interconversion. nih.gov
The presence of the aminomethyl substituent at the 5'-position in this compound can influence the rotational barrier and the relative stability of the conformers. The substituent's size and its potential for intramolecular interactions can shift the conformational equilibrium. Quantum chemical calculations, such as DFT, can be used to compute the potential energy surface as a function of the dihedral angle between the rings, thereby identifying the most stable conformations and the energy barriers separating them. researchgate.netnih.gov
Table 2: Calculated Rotational Energy Barriers for Bipyridine Analogs (Example Data) This table presents data for related bipyridine compounds to illustrate the typical energy differences and barriers involved in conformational changes, as found in the literature. researchgate.netaip.org
| Compound | Method | Barrier to Planarity (0°) (kcal/mol) | Barrier at 90° (kcal/mol) |
|---|---|---|---|
| 2,2'-Bipyridine | DFT (BP86/TZVP) | ~7.4 | ~1.0 |
| 4,4'-Bipyridine | CCSD(T) | 1.5 - 1.8 | 2.0 - 2.2 |
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Solvents can stabilize certain conformers over others through various interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov For this compound, polar solvents would be expected to interact strongly with the polar sites of the molecule, namely the pyridine nitrogens and the aminomethyl group.
Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). nih.gov Studies on similar molecules have shown that the solvent can alter the relative energies of conformers and even change the preferred conformation. rsc.org For instance, a conformation that is most stable in the gas phase may not be the dominant one in a polar solvent like water.
Simulation of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides a powerful means to simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. cardiff.ac.uk These simulations are invaluable for interpreting experimental spectra, assigning signals to specific structural features, and validating the computed molecular structures.
For example, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing the calculated shifts with experimental data can confirm the predicted conformation in solution. nih.govbceln.ca Similarly, the vibrational frequencies and intensities for IR and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.govresearchgate.net A good agreement between the simulated and experimental vibrational spectra provides strong evidence for the accuracy of the computed geometry and electronic structure. acs.org
While experimental data for this compound is not available in the reviewed literature, the following table illustrates how a comparison between simulated and experimental data is typically presented for a related bipyridine complex.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for [Ru(bpy)₃]²⁺ (Example Data) This table shows a comparison for a well-studied bipyridine complex to demonstrate the methodology. Data adapted from computational studies on ruthenium-bipyridine complexes. acs.org
| Experimental IR Band (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) | Assignment |
|---|---|---|
| 1436 | 1447 | C=C/C=N stretching |
| 1314 | 1315 | In-plane C-H bending |
| 1161 | 1160 | In-plane ring deformation |
Prediction of NMR Chemical Shifts and Vibrational Frequencies
Computational chemistry serves as a powerful tool for predicting the nuclear magnetic resonance (NMR) and vibrational spectra of molecules like this compound. These predictions are crucial for structural elucidation and for understanding the molecule's behavior in various environments.
Calculations, typically using DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can determine the optimized molecular geometry. researchgate.net From this optimized structure, NMR chemical shifts (¹H and ¹³C) are predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical shifts are often correlated with experimental data for validation, with computational results for similar heterocyclic compounds showing good agreement with measured values. researchgate.netchemicalbook.comchemicalbook.com
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. researchgate.net This analysis identifies the characteristic vibrational modes of the molecule, such as the C-H, N-H, and C-N stretching and bending frequencies, as well as the vibrational modes of the bipyridine rings. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the match with experimental spectra. researchgate.net A detailed interpretation of these spectra can be achieved through a Potential Energy Distribution (PED) analysis, which assigns each calculated vibrational mode to specific internal coordinates of the molecule. derpharmachemica.com
Table 1: Representative Predicted Vibrational Frequencies for Bipyridine-like Structures This table is illustrative, based on typical values for related structures, as specific data for this compound is not publicly available.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) |
|---|---|
| N-H Stretch (amine) | 3400-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| CH₂ Stretch (amine) | 2850-2960 |
| C=N/C=C Ring Stretch | 1580-1620 |
| C-N Stretch | 1250-1350 |
UV-Vis and Luminescence Spectra Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption (UV-Vis) and emission (luminescence) spectra of molecules. researchgate.netmdpi.com These simulations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). derpharmachemica.comresearchgate.net
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The calculations typically identify these transitions as π → π* or n → π* in character, originating from the bipyridine core. rsc.org The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects are critical for achieving high accuracy in these predictions. mdpi.comrsc.org
Simulations of luminescence (fluorescence and phosphorescence) involve calculating the excited-state geometries and the transitions from the first excited singlet state (S₁) or triplet state (T₁) back to the ground state (S₀). rsc.org These calculations can help predict the emission wavelengths and quantum yields, which are key parameters for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers. researchgate.netcapes.gov.br
Table 2: Illustrative TD-DFT Predicted Electronic Transitions This table is a generalized representation for bipyridine derivatives, as specific data for the title compound is not publicly available.
| Transition | Predicted λmax (nm) | Dominant Orbital Contribution |
|---|---|---|
| S₀ → S₁ | 280-320 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 240-270 | HOMO-1 → LUMO (π → π*) |
Computational Investigations of Synthetic Routes and Reactivity
Computational chemistry offers a powerful lens to examine the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This is particularly valuable for understanding the synthesis and reactivity of complex molecules like this compound.
DFT calculations can be used to model proposed synthetic pathways, such as transition-metal-catalyzed cross-coupling reactions commonly used for bipyridine synthesis. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be mapped out. This allows for the determination of the rate-determining step and provides a theoretical basis for optimizing reaction conditions, such as catalyst choice, temperature, and solvent. acs.org For instance, computational studies on related Ni-catalyzed cross-coupling reactions have elucidated how ligand properties influence the reaction mechanism and efficiency. nih.gov
Mechanistic Rationalization of Regioselectivity and Stereoselectivity
Many synthetic methods for producing substituted bipyridines can result in multiple isomers. Computational modeling is instrumental in understanding and predicting the regioselectivity of these reactions. mdpi.comacs.org By comparing the activation energies for the formation of different regioisomeric products, chemists can predict which isomer will be favored under kinetic control.
For example, in cross-coupling reactions to form unsymmetrical bipyridines, DFT calculations can model the oxidative addition and reductive elimination steps at different positions on the pyridine rings. The calculated energy barriers for these competing pathways can explain the observed product distribution. mdpi.com
Similarly, if the molecule or its derivatives are used in asymmetric catalysis, computational studies can elucidate the origins of stereoselectivity. chemrxiv.org By modeling the interaction of a substrate with a chiral catalyst complex involving the bipyridine ligand, it is possible to compare the transition state energies leading to different stereoisomers. These calculations often highlight the crucial role of non-covalent interactions in the chiral pocket of the catalyst, which stabilize one transition state over the other, leading to high enantiomeric excess. acs.org
Elucidation of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, are fundamental to molecular recognition, crystal engineering, and the stabilization of biological and supramolecular structures. rsc.orgbohrium.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. nih.gov
For this compound, the aminomethyl group can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine rings can act as acceptors. Computational analysis can model these interactions with solvent molecules or other species. nih.gov Furthermore, the bipyridine core can engage in π–π stacking interactions. rsc.org Analyzing the electron density and its derivatives reveals the presence and strength of these interactions, which are critical for understanding how the molecule self-assembles in the solid state or binds to a biological target. rsc.org These computational tools can identify the specific atoms involved and characterize the nature of the interaction as attractive or repulsive. bohrium.comnih.gov
Advanced Applications in Materials Science and Supramolecular Chemistry
Incorporation into Functional Materials and Polymer Architectures
While specific research on the incorporation of [2,3'-Bipyridin]-5'-ylmethanamine into Metal-Organic Frameworks (MOFs) and coordination polymers is not extensively documented, the principles of MOF and coordination polymer design strongly suggest its potential utility. Bipyridine and its derivatives are widely employed as ligands in the construction of these materials. bldpharm.combldpharm.com The nitrogen atoms of the pyridine (B92270) rings readily coordinate with a variety of metal ions, forming stable nodes within a larger, often porous, framework.
The general approach involves the reaction of a metal salt with the bipyridine-based ligand under solvothermal conditions. bldpharm.com The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic linker. For instance, the use of different metal ions can lead to diverse structural topologies, such as 2D layered networks or 3D interpenetrated frameworks. bldpharm.combldpharm.com The aminomethyl group on the this compound backbone could serve as a secondary building unit, participating in hydrogen bonding to reinforce the framework or providing a site for post-synthetic modification.
Coordination polymers constructed from bipyridine-based ligands have demonstrated a range of properties, including photoluminescence and magnetism. rsc.orgmdpi.com The specific properties are often a result of the interplay between the metal centers and the organic linkers. The incorporation of a functional group like the aminomethyl moiety could introduce new functionalities, such as the ability to selectively adsorb certain molecules or to act as a catalytic site.
| Compound | Metal Ion | Bipyridine Ligand | Structural Dimensionality | Key Feature | Reference |
|---|---|---|---|---|---|
| [Cu2L(H2O)4]2n | Cu(II) | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid | 2D | Forms a coordination grid with elongated octahedral Cu centers. | nih.gov |
| {[Co(H2O)6]·[Co3L2(H2O)2]·10H2O}3n | Co(II) | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid | 3D | Porous framework with rectangular channels. | nih.gov |
| [M(TPTA)0.5(4,4'-bpy)0.5(H2O)2]n (M = Co, Ni) | Co(II), Ni(II) | 4,4'-bipyridine | 3D | 4-fold interpenetrated network. | bldpharm.com |
| [Mn2(TPTA)(2,2'-bpy)H2O]·1.5H2O | Mn(II) | 2,2'-bipyridine (B1663995) | 2D | Layered framework. | bldpharm.com |
Stimuli-responsive, or "smart," materials are designed to undergo a significant change in their properties in response to an external trigger, such as pH, light, or temperature. rsc.org The design of such materials often relies on incorporating molecular switches into a polymer or framework structure. The this compound molecule possesses features that make it a candidate for inclusion in such systems.
The bipyridine core, particularly the nitrogen atoms, can be protonated or deprotonated in response to changes in pH. This can alter the electronic properties of the molecule and its coordination behavior. For example, in a coordination polymer, a change in pH could lead to a reversible cleavage and formation of metal-ligand bonds, resulting in a change in the material's structure, porosity, or color.
Furthermore, the aminomethyl group is also pH-sensitive and can participate in acid-base chemistry. This dual responsiveness to pH offers a pathway to more complex and tunable smart systems. For instance, a polymer incorporating this compound could exhibit controlled swelling or solubility changes in response to pH variations. While specific examples featuring this exact molecule are not prevalent, the principle has been demonstrated with other nitrogen-containing heterocyclic compounds that show reversible changes in magnetic properties or color in response to acid-base stimuli.
Self-Assembly and Supramolecular Recognition Phenomena
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in both metal coordination and hydrogen bonding makes it an excellent candidate for directed self-assembly and molecular recognition.
The self-assembly of complex supramolecular architectures can be directed by the strategic placement of interacting functional groups. In this compound, the bipyridine unit provides a well-defined binding site for metal ions, leading to the formation of predictable coordination complexes. nih.gov The aminomethyl group, with its N-H protons, can act as a hydrogen-bond donor, while the nitrogen atoms of the pyridine rings can act as hydrogen-bond acceptors.
This dual-interaction capability allows for the construction of multi-dimensional networks. For example, metal coordination could be used to form one-dimensional chains, which are then linked into two- or three-dimensional structures through hydrogen bonding. This hierarchical approach to self-assembly provides a powerful tool for creating materials with tailored architectures and properties. The interplay of these non-covalent forces can lead to the formation of intricate structures that would be difficult to achieve through covalent synthesis alone.
The potential for this compound to act as a host molecule in host-guest chemistry stems from its ability to form well-defined cavities or binding pockets through self-assembly. A supramolecular assembly of this molecule, potentially in combination with metal ions, could create a hydrophobic cavity with specific geometric and electronic features.
The aminomethyl group, in particular, could play a crucial role in molecular recognition. It can form specific hydrogen bonds with guest molecules that possess complementary functional groups, such as carboxylates or phosphates. Furthermore, the bipyridine core can engage in π-π stacking interactions with aromatic guest molecules. This combination of hydrogen bonding and π-stacking can lead to highly selective binding of target guests. The principles of host-guest chemistry rely on complementarity in size, shape, and chemical properties between the host and the guest. While specific host-guest systems based on this compound have not been detailed, the structural motifs present in the molecule are analogous to those found in other successful molecular recognition systems.
Development of Advanced Sensors and Probes (Mechanism and Selectivity)
The development of chemical sensors and probes often relies on molecules that exhibit a measurable change in a physical property, such as color or fluorescence, upon binding to a specific analyte. The this compound scaffold is well-suited for this purpose.
The bipyridine unit is a known chromophore, and its absorption and emission properties can be modulated by coordination to a metal ion. When a metal ion that is part of a complex with this compound interacts with an analyte, the electronic environment of the metal center can be perturbed, leading to a change in the spectroscopic properties of the complex. This forms the basis of a sensing mechanism.
Chemodosimeters and Fluorescent Probes
While specific research on this compound as a chemodosimeter or fluorescent probe is not extensively documented in publicly available literature, the broader class of bipyridine derivatives is widely employed for these purposes. These compounds are known to form stable complexes with a variety of metal ions, a property that can be harnessed for sensing applications.
The general principle behind their function as fluorescent probes involves the modulation of their fluorescence properties upon binding to a specific analyte. For instance, the coordination of a metal ion to the bipyridine core can lead to changes in the electronic structure of the molecule, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence. This change in fluorescence intensity or wavelength can then be correlated to the concentration of the target analyte.
Derivatives of bipyridine have been successfully utilized in the development of sensors for various metal ions, including but not limited to, zinc(II), iron(III), and mercury(II). The aminomethyl group in this compound could be further functionalized with other chromophores or fluorophores to fine-tune its photophysical properties and enhance its sensing capabilities.
Table 1: Examples of Bipyridine Derivatives in Fluorescent Sensing (General)
| Bipyridine Derivative Class | Target Analyte | Sensing Mechanism |
| Bipyridine-appended rhodamine | Cu²⁺ | Förster Resonance Energy Transfer (FRET) |
| Bipyridine-functionalized nanoparticles | Fe³⁺ | Fluorescence Quenching |
| Cyclometalated iridium(III) complexes with bipyridine ligands | pH | Phosphorescence lifetime changes |
This table presents a generalized overview of bipyridine derivatives in fluorescent sensing and does not represent specific data for this compound.
Selective Detection Mechanisms
The inherent binding preferences of the bipyridine scaffold can be modulated to achieve selectivity for a specific metal ion. For example, the "bite angle" and the flexibility of the bipyridine ligand can favor coordination with metal ions of a particular size and preferred coordination geometry.
In the case of this compound, the presence of the methanamine group could play a crucial role in enhancing selectivity. This group can participate in additional interactions, such as hydrogen bonding or electrostatic interactions, with the analyte or its counter-ions, thereby stabilizing the complex with the target ion over other competing species. This principle of secondary interaction is a common strategy in the design of highly selective chemosensors.
Furthermore, the methanamine group provides a convenient handle for the introduction of other recognition units, allowing for the development of multi-modal sensors that can respond to more than one stimulus or analyte. While specific studies on the selective detection mechanisms of this compound are yet to be reported, the foundational principles of coordination chemistry and molecular recognition strongly suggest its potential in this area.
Table 2: Factors Influencing Selective Detection in Bipyridine-Based Sensors
| Factor | Influence on Selectivity |
| Bipyridine Isomer | Affects the spatial arrangement of nitrogen donors and the "bite angle," influencing coordination geometry and metal ion preference. |
| Substituents | Electronic effects (electron-donating or -withdrawing) can modulate the Lewis basicity of the nitrogen atoms, affecting binding affinity. Steric hindrance can also dictate which ions can access the binding site. |
| Ancillary Functional Groups | Groups like the methanamine in the target compound can provide secondary binding sites, leading to enhanced stability and selectivity for a specific analyte through cooperative binding. |
| Solvent System | The polarity and coordinating ability of the solvent can influence the stability of the sensor-analyte complex and affect the signaling mechanism. |
This table outlines general principles of selective detection using bipyridine-based sensors.
Future Research Trajectories and Interdisciplinary Outlook for 2,3 Bipyridin 5 Ylmethanamine
Emerging Synthetic Methodologies for Enhanced Structural Diversity
Future research will likely focus on advanced synthetic strategies to generate a diverse library of [2,3'-Bipyridin]-5'-ylmethanamine derivatives. While classical cross-coupling reactions like Suzuki and Stille couplings are foundational for creating the bipyridine core, they face challenges such as catalyst inhibition by the bipyridine product. nih.gov Overcoming these issues is crucial for efficient synthesis.
Emerging strategies include:
Late-Stage Functionalization: Palladium-catalyzed cross-coupling reactions applied to bromo-precursors of the bipyridine scaffold allow for the introduction of various functional groups at a late stage of the synthesis. nih.gov This approach enables the rapid generation of analogues with tailored properties.
Combinatorial and Diversity-Oriented Synthesis: Techniques from combinatorial chemistry, such as parallel solution-phase synthesis, can be adapted to produce large libraries of derivatives. nih.gov This involves modifying the aminomethyl group or further substituting the pyridine (B92270) rings, creating multiple points of diversity. Organobase-directed cycloaddition strategies also offer pathways to generate functionally distinct and structurally complex molecules. researchgate.net
Polymer-Supported Synthesis: Utilizing polymer-supported reagents, such as a polystyrene-supported 2-pyridylboronate for Suzuki coupling, facilitates easier recovery and reuse of the catalyst. mdpi.com This method aligns with the principles of green chemistry and is practical for scaling up the synthesis of bipyridine derivatives. mdpi.com
These methodologies will be instrumental in creating a wide range of structures, enabling systematic studies of structure-activity relationships.
Table 1: Comparison of Synthetic Methodologies for Bipyridine Derivatives
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Stille Coupling | Pd-catalyzed coupling between stannylated pyridines and bromopyridines. nih.gov | Broad scope and good functional group tolerance. nih.gov | High toxicity of organotin reactants. nih.gov |
| Suzuki Coupling | Pd-catalyzed cross-coupling of pyridylboron compounds with bromopyridines. mdpi.com | High yields, catalyst can be recovered if polymer-supported. mdpi.com | Potential for catalyst inhibition by the bipyridine product. nih.gov |
| Wurtz-type Coupling | Reaction of pyridines with a sodium dispersion and an oxidizing agent. mdpi.com | Provides a valuable tool for accessing diverse bipyridine derivatives. mdpi.com | Can require harsh reaction conditions. mdpi.com |
| Late-Stage Functionalization | Introduction of substituents at a late point in the synthetic sequence via cross-coupling. nih.gov | Efficient generation of analogues for SAR studies. nih.gov | Requires suitable precursors (e.g., bromo derivatives). nih.gov |
Exploration of Novel Coordination Motifs and Reactivity Patterns
The unique geometry of this compound, an asymmetric ligand, is expected to yield novel coordination complexes and reactivity. mdpi.com Unlike symmetric 2,2'-bipyridines that form stable five-membered chelate rings, the 2,3'-isomer presents a different spatial arrangement of nitrogen atoms, altering its coordination behavior. mdpi.com
Future research directions in this area include:
Asymmetric Coordination: The lack of C2 symmetry can lead to the formation of multiple diastereomers when complexed with metal centers, which can be controlled by the order of ligand introduction during synthesis. mdpi.com
Multidentate Ligation: The aminomethyl group provides an additional coordination site, allowing the molecule to act as a tridentate ligand. This can lead to the formation of unique polynuclear clusters or 3-D coordination polymers. nih.gov
Reactivity at the Metal Center: The electronic properties of the asymmetric ligand can influence the reactivity of the metal complex. For instance, in ruthenium carbonyl complexes, asymmetric ligands can cause the stepwise dissociation of carbonyl groups under photochemical irradiation, unlike the simultaneous dissociation observed with symmetric ligands. mdpi.com
In Situ Ligand Generation: The aminomethyl group could participate in condensation reactions or nucleophilic additions to coordinated species, generating more complex ligands directly within the coordination sphere of the metal. researchgate.net
The exploration of these motifs is crucial for designing new catalysts, sensors, and molecular materials with specific functions.
Integration into Advanced Functional Systems and Nanotechnologies
Bipyridine derivatives are well-established as essential components in a variety of functional materials. mdpi.com The specific structure of this compound makes it a promising candidate for integration into next-generation systems.
Potential applications include:
Supramolecular Architectures: The molecule can serve as a versatile building block for creating complex supramolecular structures through metal coordination or hydrogen bonding. mdpi.com
Photosensitizers and Phosphorescent Materials: Bipyridine-metal complexes, particularly with ruthenium, are known for their unique photophysical and redox properties, making them suitable for applications in solar energy conversion and as phosphorescent materials for organic light-emitting diodes (OLEDs). mdpi.com
Selective Ion Separation: Nitrogen-containing heterocyclic ligands have demonstrated high selectivity in separating actinides from lanthanides in nuclear waste reprocessing. acs.org The coordination properties of this compound could be harnessed for similar applications in advanced separation technologies. acs.org
Nanomaterial Functionalization: The aminomethyl group provides a reactive handle for covalently attaching the molecule to the surface of nanomaterials, such as nanocages or quantum dots. nih.gov This functionalization could impart specific recognition or catalytic properties to the nanomaterial for applications in drug delivery or sensing. nih.gov
Computational Design and Predictive Modeling for Enhanced Functionality
Computational chemistry offers powerful tools to guide the synthesis and application of this compound derivatives. Density Functional Theory (DFT) and other modeling techniques can predict molecular properties and reaction outcomes, reducing experimental costs and accelerating discovery. acs.orgmdpi.com
Key areas for computational investigation include:
Predicting Reactivity and Structure: DFT calculations can be used to optimize the geometry of metal complexes, calculate energetic parameters (e.g., HOMO-LUMO energies), and predict reactive sites on the molecule. scispace.comresearchgate.net This is valuable for understanding coordination behavior and designing catalysts. scispace.com
Modeling Reaction Mechanisms: Computational modeling can elucidate reaction pathways, such as the regioselectivity of cycloaddition reactions, by analyzing frontier molecular orbitals (FMOs) and calculating minimum energy paths. researchgate.netmdpi.com
Simulating System Performance: For applications in nanotechnology, DFT can be used to study the interaction between the molecule and a material substrate, such as calculating the adsorption energy of the molecule on a nanocage to assess its potential as a drug delivery vehicle. nih.gov The strength of the interaction can be quantified using metrics like the Wiberg bond index (WBI). nih.gov
Virtual Screening: Ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to screen virtual libraries of derivatives and predict their potential biological activity, guiding the synthesis of compounds with enhanced functionality. mdpi.com
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization of metal complexes; reaction mechanism studies. | Optimized structures, HOMO/LUMO energies, reaction energy paths, molecular electrostatic potential. | scispace.com, researchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Rationalizing regioselectivity in cycloaddition reactions. | Orbital coefficients and energy gaps to predict reaction outcomes. | mdpi.com |
| Wiberg Bond Index (WBI) Analysis | Quantifying covalent bond character in complexes. | Strength of newly formed bonds (e.g., ligand-nanomaterial). | nih.gov |
| QSAR/Pharmacophore Modeling | Virtual screening and design of new derivatives. | Predicted biological activity and key structural features for interaction with a target. | mdpi.com |
Interdisciplinary Collaborations and Translational Research Opportunities (Academic Focus)
The translation of fundamental discoveries involving this compound into real-world applications will require extensive collaboration between academic researchers across multiple disciplines. dana-farber.org Academic institutions are increasingly fostering translational research, bridging the gap between basic science and commercial development. unibe.chnih.gov
Key collaborative opportunities include:
Chemistry and Materials Science: Synthetic chemists can design and produce novel derivatives, which materials scientists can then integrate into functional devices like sensors, solar cells, or MOFs.
Coordination Chemistry and Catalysis: The development of new catalysts based on metal complexes of this compound requires collaboration between inorganic chemists who study coordination behavior and chemical engineers who design and test catalytic processes.
Computational and Experimental Chemistry: A strong feedback loop between computational chemists predicting properties and experimentalists synthesizing and testing molecules can significantly accelerate the design of compounds with desired functionalities. scispace.com
Chemistry and Life Sciences: For biomedical applications, chemists must work with biologists and pharmacologists to design ligands for targeted metallodrugs or as chelators for medical imaging agents, and to evaluate their efficacy and mechanism of action in biological systems. dana-farber.org
Funding agencies are increasingly supporting such translational projects within academia, recognizing that these collaborations are essential for tackling complex scientific challenges and moving innovative technologies from the lab to the market. nih.gov
Q & A
Q. What synthetic routes are recommended for [2,3'-Bipyridin]-5'-ylmethanamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling amines with isocyanates or carbamoyl chlorides to form urea linkages. For example, a plausible route includes: (1) Functionalization of the bipyridine core via Suzuki-Miyaura coupling to introduce substituents. (2) Reductive amination or nucleophilic substitution to attach the methanamine group. Optimization strategies include adjusting solvent polarity (e.g., acetonitrile for solubility ), temperature (e.g., reflux conditions ), and catalyst selection. Yields can be improved by stepwise purification using column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substitution patterns, particularly for distinguishing between pyridyl protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for detecting impurities .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and monitors byproducts during scale-up .
Q. How should researchers report synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Describe stoichiometry, solvent volumes, and reaction times in detail.
- Include purification steps (e.g., column chromatography gradients, recrystallization solvents).
- Provide spectral data (NMR shifts, MS peaks) in supplementary materials .
Advanced Research Questions
Q. How can crystallization challenges for this compound derivatives be addressed for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use slow evaporation of mixed solvents (e.g., dichloromethane/hexane) to induce crystal growth .
- Temperature Control : Gradual cooling from reflux minimizes amorphous precipitation.
- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize molecular packing .
Q. What strategies are effective for analyzing supramolecular interactions in this compound derivatives?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π, van der Waals) using CrystalExplorer software. For example, in [2,3'-bipyridin] derivatives, this reveals dominant H⋯H contacts (50–60%) and C–H⋯π contributions (15–20%) .
- Density Functional Theory (DFT) : Models electronic effects of substituents on π-stacking behavior .
Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound analogs be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing efficacy .
- Target Engagement Studies : Employ biophysical assays (e.g., SPR, ITC) to confirm binding affinity discrepancies .
Q. What experimental designs mitigate low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., coupling reactions) .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) to maximize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
